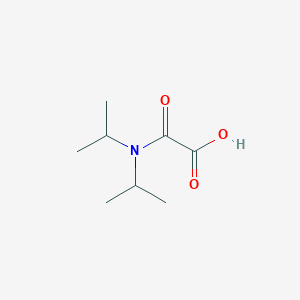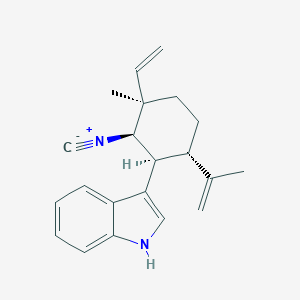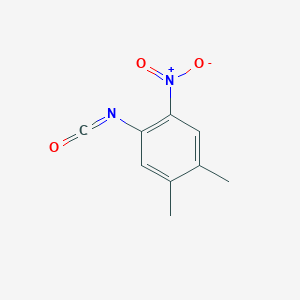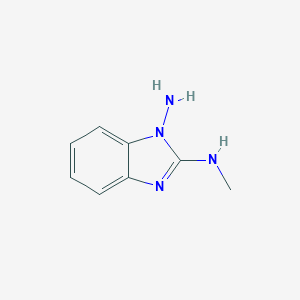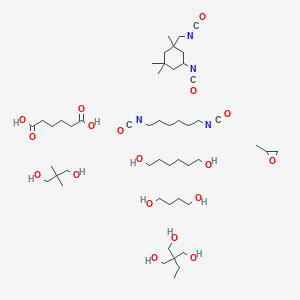![molecular formula C10H12N4O4 B025009 Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- CAS No. 109458-61-9](/img/structure/B25009.png)
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimido[4,5-b][1,4]diazocine family and has a tetrone ring structure.
Mechanism of Action
The mechanism of action of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells, as well as by modulating the immune system.
Biochemical and Physiological Effects:
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and modulate the expression of various genes and proteins involved in cancer progression. Additionally, it has been shown to possess anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- in lab experiments is its potent and broad-spectrum activity against various types of cancer cells and pathogens. Additionally, it has been found to exhibit low toxicity towards normal cells and tissues. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-. One of the directions is to investigate the potential of this compound as a drug candidate for the treatment of various types of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the development of novel synthetic methods and formulations for this compound can improve its solubility and bioavailability, leading to better efficacy and therapeutic outcomes.
Conclusion:
In conclusion, pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is a heterocyclic compound that has shown promising potential in various fields of scientific research. Its potent and broad-spectrum activity against cancer cells and pathogens, as well as its low toxicity towards normal cells and tissues, make it an attractive candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of novel synthetic methods and formulations can also improve its solubility and bioavailability, leading to better efficacy and therapeutic outcomes.
Synthesis Methods
The synthesis of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- involves the reaction of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sodium acetate. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Scientific Research Applications
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
properties
CAS RN |
109458-61-9 |
|---|---|
Product Name |
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- |
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1,3-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(15)3-4-6(16)12-8/h3-4H2,1-2H3,(H,11,15)(H,12,16) |
InChI Key |
WFISQWACFHCPHZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
synonyms |
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



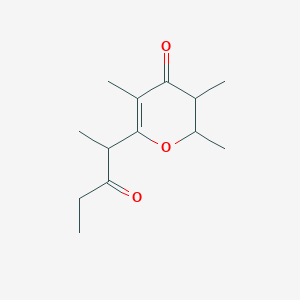
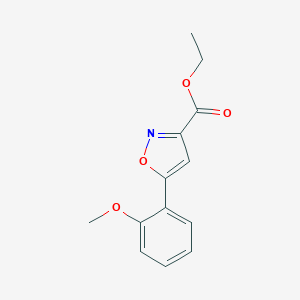

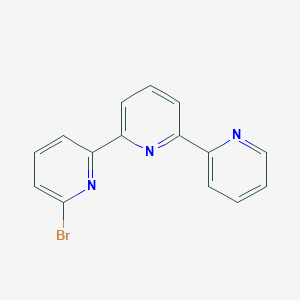

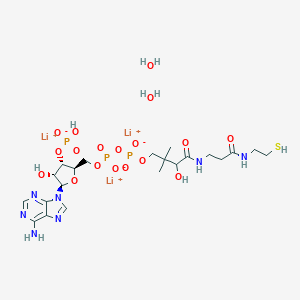
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
